molecular formula C9H18O B091281 2,4-Dimethyl-3-heptanone CAS No. 18641-71-9

2,4-Dimethyl-3-heptanone

Cat. No. B091281
CAS RN: 18641-71-9
M. Wt: 142.24 g/mol
InChI Key: MMEXTUAHJZOQKN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-heptanone is a chemical compound that is closely related to various heptane derivatives synthesized and studied in the provided research. Although the exact compound is not directly mentioned in the papers, the studies on similar heptane derivatives can provide insights into the properties and behaviors that 2,4-Dimethyl-3-heptanone may exhibit.

Synthesis Analysis

The synthesis of related compounds, such as 3,5-Dimethylheptane-2,4,6-trione, involves methylation of heptane-2,4,6-trione via alkali metal enolates or an enamine intermediate . This suggests that a similar approach could potentially be applied to synthesize 2,4-Dimethyl-3-heptanone, with adjustments to the starting materials and reaction conditions to target the ketone functionality at the third carbon position.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dimethyl-3-heptanone has been determined using crystallography . These studies provide a basis for understanding the three-dimensional arrangement of atoms in heptane derivatives, which is crucial for predicting the reactivity and physical properties of 2,4-Dimethyl-3-heptanone.

Chemical Reactions Analysis

The research on heptane derivatives includes the study of keto-enol tautomerism , which is a common chemical equilibrium in carbonyl compounds like 2,4-Dimethyl-3-heptanone. The presence of methyl groups can influence the keto-enol ratio and the stability of each tautomer. Additionally, the reactivity of similar bicyclic compounds in hydrolysis and polymerization reactions provides a comparative basis for hypothesizing the chemical behavior of 2,4-Dimethyl-3-heptanone under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, including their sensitivity to impact, friction, and thermal behavior . These properties are essential for understanding the safety and handling requirements of 2,4-Dimethyl-3-heptanone. The NMR and IR spectroscopic data from tautomeric studies can be used to infer the spectroscopic properties of 2,4-Dimethyl-3-heptanone, which are valuable for its identification and purity assessment.

Scientific Research Applications

. It is available from chemical suppliers such as Sigma-Aldrich .

  • Flavor and Fragrance Agent

    • Application: 2,4-Dimethyl-3-heptanone is used as a flavor and fragrance agent. It has a green type odor and a citrus type flavor .
  • Chemical Research

    • Application: 2,4-Dimethyl-3-heptanone has been used in an experimental method to measure the equilibrium isotopic fractionation factor (α eq) for C-bound H positions adjacent to the carbonyl group in ketones .
. It is available from chemical suppliers such as Sigma-Aldrich .

Safety And Hazards

2,4-Dimethyl-3-heptanone is classified as a flammable liquid and vapor . It is recommended to keep the substance away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

2,4-dimethylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-5-6-8(4)9(10)7(2)3/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEXTUAHJZOQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940081
Record name 2,4-Dimethylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-3-heptanone

CAS RN

18641-71-9
Record name 2,4-Dimethyl-3-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18641-71-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-3-heptanone
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Record name 2,4-Dimethylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethyl-3-heptanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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